![molecular formula C18H25NO4S B2745927 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2097895-22-0](/img/structure/B2745927.png)
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione, also known as BTPD, is a chemical compound that has gained significant attention in the field of scientific research. BTPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group present in this compound is of particular interest. It can influence the compound’s reactivity and stability, which is crucial for designing new drugs with improved pharmacokinetic properties .
Organic Synthesis
The tert-butyl group’s unique reactivity pattern is leveraged in organic synthesis. This compound could serve as a precursor or intermediate in the synthesis of complex molecules, demonstrating the tert-butyl group’s utility in chemical transformations .
Chemical Biology
In chemical biology, the tert-butyl group’s reactivity can be exploited to study biological systems. This compound might be used to probe the function of enzymes or receptors, helping to elucidate biological pathways and mechanisms .
Biochemistry
Lastly, in biochemistry, the compound could be used to investigate biosynthetic pathways and biodegradation processes. Its interactions with biological macromolecules can provide insights into the chemical basis of biological functions and the design of biomimetic compounds .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with target proteins in a specific manner, leading to different biological profiles . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications of the pyrrolidine ring structure have been reported to optimize the pharmacokinetic profile of related compounds .
Result of Action
Compounds with a pyrrolidine ring are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can influence the biological activity of related compounds .
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-18(2,3)24(22,23)15-11-12-19(13-15)17(21)10-9-16(20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACUHAHXBOBBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione |
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